![molecular formula C12H13NO4 B2461548 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid CAS No. 58898-41-2](/img/structure/B2461548.png)
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents . Another approach involves using lactic acid as a catalyst at 80°C without solvent for 2.5 hours, monitored by thin-layer chromatography (TLC)
Analyse Des Réactions Chimiques
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
- InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N
Medicinal Chemistry
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms by which this compound may exert similar effects.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection. Investigations into the neuroprotective properties of this compound could lead to advancements in treatments for neurodegenerative diseases.
Biochemical Studies
This compound is also utilized in proteomics research. It serves as a reagent for studying enzyme interactions and metabolic pathways.
Experimental Applications
- Enzyme Inhibition Studies : The compound can be used to assess the inhibition of specific enzymes involved in metabolic processes. This is crucial for understanding drug interactions and metabolic pathways.
- Biomarker Discovery : Its unique structure allows it to be used as a probe in biomarker discovery studies, aiding in the identification of disease states or therapeutic responses.
Research Opportunities
Given its structural properties and preliminary findings, future research should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be essential to evaluate safety and efficacy in humans.
Collaborative Research
Engagement with interdisciplinary teams combining medicinal chemistry, pharmacology, and clinical research could enhance the understanding and application of this compound.
Mécanisme D'action
The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase III A (PDE3A), which plays a role in various cellular processes . By inhibiting PDE3A, the compound can affect cyclic adenosine monophosphate (cAMP) levels, leading to various downstream effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid include:
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is a potent phosphodiesterase III A inhibitor and has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its use in fragment-based covalent ligand discovery.
3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid:
The uniqueness of this compound lies in its specific interaction with PDE3A and its utility in proteomics research.
Activité Biologique
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid (CAS Number: 12819275) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
- InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N
Biological Activity
The biological activities of this compound have been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that quinoline derivatives can inhibit sirtuin activity, which is associated with cancer progression and metastasis .
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was observed in several studies. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression . This suggests that this compound may possess similar anti-inflammatory effects.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related quinoline compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were reported as low as 0.22 µM for AChE inhibition .
Case Studies and Research Findings
Several studies have focused on the biological activities of quinoline derivatives:
- Anticancer Properties : A study evaluated a series of quinoline derivatives against four cancer cell lines and found several candidates with significant anti-proliferative effects. The mechanism was linked to the inhibition of sirtuins .
- Anti-inflammatory Mechanisms : Research demonstrated that specific quinoline derivatives inhibited NO production in RAW 264.7 cells by downregulating iNOS and COX-2 expression, highlighting their potential as anti-inflammatory agents .
- Enzyme Inhibition Profile : Another study conducted molecular docking analyses to explore the binding interactions of quinoline derivatives with AChE active sites. The results indicated stable interactions that could lead to effective inhibition of the enzyme .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-4-1-8-7-9(2-3-10(8)13-11)17-6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFQLRKJBXBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58898-41-2 | |
Record name | 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.